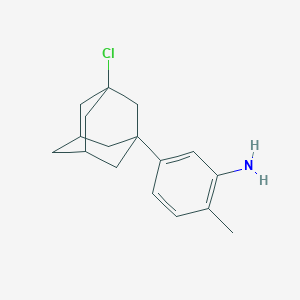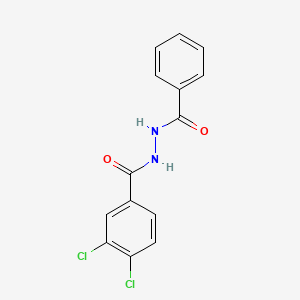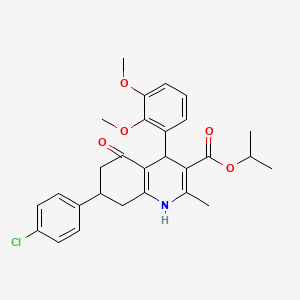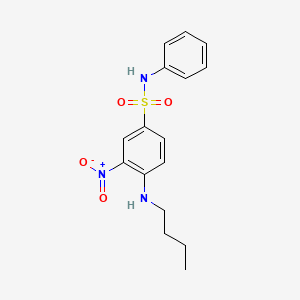![molecular formula C26H28O4 B5113725 3,3,6,6-tetramethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5113725.png)
3,3,6,6-tetramethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-tetramethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the xanthene family, which is characterized by a tricyclic structure containing oxygen atoms. The presence of the prop-2-yn-1-yloxy group adds to its versatility in chemical reactions and potential biological activities.
Preparation Methods
The synthesis of 3,3,6,6-tetramethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be achieved through several methods. One common approach involves the reaction of benzaldehyde and 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation. This method offers high yield and efficiency . The reaction conditions typically involve heating the mixture at a specific temperature for a set duration to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The prop-2-yn-1-yloxy group allows for further functionalization through click chemistry, making it a valuable intermediate in organic synthesis . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
3,3,6,6-tetramethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has a wide range of applications in scientific research. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential cytotoxic activity against cancer cell lines . Additionally, its unique structure makes it a candidate for drug development and pharmaceutical research. In the industrial sector, it can be used in the production of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy group plays a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 3,3,6,6-tetramethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to its unique structural features and versatile reactivity. Similar compounds include 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione . These compounds share a similar xanthene core but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(3-prop-2-ynoxyphenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O4/c1-6-10-29-17-9-7-8-16(11-17)22-23-18(27)12-25(2,3)14-20(23)30-21-15-26(4,5)13-19(28)24(21)22/h1,7-9,11,22H,10,12-15H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZMHYEKSOINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC#C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B5113645.png)
![1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine](/img/structure/B5113648.png)
![2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide](/img/structure/B5113651.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
![METHYL 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5113678.png)
amino]benzoyl}amino)benzoate](/img/structure/B5113684.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)
![3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID](/img/structure/B5113708.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B5113716.png)

![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5113750.png)



